molecular formula C21H34O5 B121905 Lipoxin A4 methyl ester CAS No. 97643-35-1

Lipoxin A4 methyl ester

カタログ番号: B121905
CAS番号: 97643-35-1
分子量: 366.5 g/mol
InChIキー: UBPCKDCSZPRQJP-QDCMSWGPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lipoxin A4 methyl ester is a complex organic compound characterized by multiple hydroxyl groups and conjugated double bonds

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate typically involves multiple steps, including the use of chiral pool starting materials and selective reactions to ensure the correct stereochemistry. One common method involves the use of E-selective Wittig olefination, followed by various protection and deprotection steps to introduce the hydroxyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis and purification systems can enhance the efficiency of production.

化学反応の分析

Ester Hydrolysis to Liberate Free Lipoxin A4

LXA4-Me undergoes enzymatic hydrolysis by cellular esterases, converting it to the biologically active free acid form, LXA4. This reaction is essential for its pharmacological activity:

Reaction Enzymes Involved Products Biological Implication
Methyl ester → Carboxylic acidEsterases (e.g., carboxylesterases)LXA4 + MethanolActivates anti-inflammatory signaling via FPR2 receptor engagement .
  • Kinetics : Hydrolysis occurs rapidly in physiological conditions, with complete conversion observed within 15–30 minutes in macrophage models .

  • Functional Impact : The free acid form (LXA4) binds to the FPR2 receptor, inhibiting neutrophil chemotaxis and transmigration by up to 50% at 1 nM concentrations .

Oxidation to Electrophilic 15-Oxo-Lipoxin A4

LXA4 is further oxidized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-LXA4, an α,β-unsaturated ketone with electrophilic properties:

Reaction Enzymes Involved Products Biological Implication
LXA4 → 15-Oxo-LXA415-PGDH15-Oxo-LXA4 (electrophile)Mediates protein alkylation and redox signaling .
  • Electrophilic Reactivity : The α,β-unsaturated ketone in 15-oxo-LXA4 reacts with nucleophilic cysteine residues in proteins (e.g., Keap1, IKKβ), activating Nrf2-dependent antioxidant genes (e.g., HO-1, NQO1) and suppressing NF-κB-driven pro-inflammatory cytokines (e.g., TNF-α, IL-6) .

  • Metabolic Fate : 15-Oxo-LXA4 is reduced by prostaglandin reductase 2 (PTGR2) to 13,14-dihydro-15-oxo-LXA4, a non-electrophilic metabolite that terminates signaling .

Michael Addition with Cellular Nucleophiles

15-Oxo-LXA4 participates in Michael addition reactions, forming covalent adducts with thiol-containing biomolecules:

Reaction Targets Adducts Formed Functional Outcome
15-Oxo-LXA4 + Cysteine residuesKeap1, IKKβ, GSTP1Thioether adductsActivates Nrf2 (2–3 fold induction) and inhibits NF-κB (50–70% suppression) .
  • Specificity : Preferentially modifies redox-sensitive cysteines (e.g., Cys151 in Keap1), disrupting Keap1-Nrf2 binding and promoting Nrf2 nuclear translocation .

  • Dose Dependency : Adduct formation is concentration-dependent, with maximal effects observed at 10 μM 15-oxo-LXA4 .

Comparative Reactivity of LXA4-Me vs. LXA4

Synthetic LXA4-Me and its metabolites exhibit distinct reactivity profiles:

Property LXA4-Me LXA4 15-Oxo-LXA4
Membrane Permeability High (logP ≈ 3.5)Low (logP ≈ 1.8)Moderate (logP ≈ 2.4)
Receptor Binding (FPR2) Inactive Active (EC₅₀ = 1 nM) Inactive
Electrophilic Activity NoneNoneHigh (alkylates cysteine)
  • Experimental Evidence :

    • LXA4-Me showed no direct FPR2 activation in RAW264.7 macrophages, while LXA4 inhibited neutrophil migration by 50% at 1 nM .

    • 15-Oxo-LXA4 (10 μM) reduced TNF-α secretion by 70% in LPS-activated macrophages, whereas LXA4 had no effect .

Synthetic and Metabolic Challenges

  • Endogenous Detection : Despite enzymatic competency (5-LO, 12/15-LO, and 15-PGDH expression), neither LXA4 nor 15-oxo-LXA4 were detected in LPS-activated macrophages without exogenous AA supplementation .

  • Stability Issues : LXA4-Me has limited aqueous solubility (≤10 μM in PBS) but is stable in organic solvents (e.g., methanol, ethanol) for >24 hours at −80°C .

Key Research Findings

  • Pro-Resolving vs. Electrophilic Signaling : While LXA4 is proposed to resolve inflammation via FPR2, synthetic LXA4 failed to activate FPR2 in macrophages. Instead, its metabolite 15-oxo-LXA4 mediated anti-inflammatory effects via electrophile-protein interactions .

  • Therapeutic Potential : 15-Oxo-LXA4-Me (a methyl ester prodrug) suppressed psoriatic skin inflammation in mice by 60%, outperforming LXA4 in reducing epidermal hyperplasia .

科学的研究の応用

Traumatic Brain Injury and Intracerebral Hemorrhage

LXA4 ME has been shown to significantly reduce early brain injury in models of intracerebral hemorrhage (ICH). In a study involving adult rats, treatment with LXA4 ME resulted in:

  • Decreased levels of pro-inflammatory cytokines.
  • Improved neurological function as assessed by modified neurological severity scores (mNSS).
  • Reduced neuronal apoptosis and cerebral edema associated with ICH.

The mechanism involves the inhibition of the NF-κB-dependent matrix metalloproteinase-9 (MMP-9) pathway, which is crucial for maintaining blood-brain barrier integrity .

Chronic Cerebral Hypoperfusion

Research indicates that LXA4 ME can ameliorate cognitive deficits induced by chronic cerebral hypoperfusion. In a controlled study, LXA4 ME administration led to:

  • Reduced oxidative stress in the hippocampus.
  • Decreased lipid peroxidation and neuronal apoptosis.
  • Activation of the ERK/Nrf2 signaling pathway, which is vital for cellular defense mechanisms .

Macrophage Activation

LXA4 ME has demonstrated significant effects on macrophage activation. In vitro studies show that treatment with 15-oxo-LXA4-ME (a metabolite of LXA4 ME) inhibited cytokine production in RAW 264.7 macrophages exposed to lipopolysaccharide (LPS). Key findings include:

  • Significant reductions in mRNA expression of inflammatory markers such as Nos2 and Ccl2.
  • Enhanced cell viability under inflammatory conditions .

Leukocyte Migration Inhibition

Both LXA4 and its methyl ester have been shown to inhibit human polymorphonuclear leukocyte (PMN) migration in response to chemotactic stimuli. Notably:

  • At nanomolar concentrations, both compounds effectively reduced PMN transmigration across endothelial and epithelial cells.
  • The methyl esters exhibited similar inhibitory effects but showed different potency profiles compared to their free acid forms .

Autoimmune Disorders

Given its anti-inflammatory effects, LXA4 ME is being explored for potential therapeutic applications in autoimmune diseases. Its ability to modulate immune responses suggests a role in conditions like rheumatoid arthritis and systemic lupus erythematosus.

Cardiovascular Health

Research has indicated that LXA4 ME may have protective effects against myocardial ischemia-reperfusion injury, suggesting its potential utility in cardiovascular therapies .

Data Summary Table

Application AreaKey FindingsReference
NeuroprotectionReduced neuronal apoptosis and improved function post-ICH
Chronic Cerebral HypoperfusionAttenuated oxidative stress and cognitive deficits
Anti-inflammatory EffectsInhibition of cytokine production in macrophages
Leukocyte MigrationSignificant reduction in PMN migration across endothelial cells
Potential Autoimmune ApplicationsModulation of immune responses
Cardiovascular ProtectionProtective effects against myocardial ischemia-reperfusion injury

作用機序

The mechanism of action of methyl (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes involved in the inflammatory response, modulating their activity and thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Similar Compounds

Uniqueness

Lipoxin A4 methyl ester is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups and conjugated double bonds

生物活性

Lipoxin A4 methyl ester (LXA4 ME) is a synthetic analog of the endogenous lipid mediator lipoxin A4 (LXA4), which is derived from arachidonic acid. LXA4 and its analogs have garnered significant attention due to their potent anti-inflammatory and pro-resolving properties. This article explores the biological activity of LXA4 ME, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

LXA4 ME exhibits several key biological activities:

  • Anti-inflammatory Effects : LXA4 ME inhibits the infiltration of neutrophils and promotes the efferocytosis (phagocytosis of apoptotic cells) by macrophages, thereby facilitating the resolution of inflammation .
  • Cytokine Modulation : It reduces the production of pro-inflammatory cytokines such as IL-1β and TNF-α, which are critical in inflammatory responses . This modulation occurs through the inhibition of NF-κB signaling pathways.
  • Neuroprotective Properties : Studies have shown that LXA4 ME can protect neuronal cells from apoptosis and reduce cerebral edema in models of intracerebral hemorrhage (ICH) by inhibiting matrix metalloproteinase-9 (MMP-9) and preserving the blood-brain barrier (BBB) .

Table 1: Summary of Key Studies on LXA4 ME

StudyModelKey Findings
Chronic InflammationInhibition of neutrophil infiltration and promotion of macrophage polarization.
Cognitive DeficitsAmelioration of cognitive deficits induced by inflammation; potential antioxidant effects noted.
Psoriasis ModelInhibition of HMGB1 translocation and downregulation of TLR4 and NF-κB signaling in keratinocytes.
Intracerebral HemorrhageReduced pro-inflammatory cytokines, improved neurological function, and decreased neuronal apoptosis.
Ketamine-Induced NeurotoxicityNeuroprotective effects via activation of leptin signaling pathway.

Case Studies

  • Intracerebral Hemorrhage Model :
    In a rat model of ICH, LXA4 ME was administered post-injury. Results indicated a significant reduction in neurological deficits and neuronal apoptosis compared to control groups. The treatment also preserved BBB integrity by inhibiting MMP-9 expression and reducing levels of inflammatory cytokines such as IL-6 and TNF-α .
  • Psoriasis Model :
    In studies involving imiquimod-induced psoriasiform dermatitis, LXA4 ME demonstrated efficacy in reducing skin inflammation by inhibiting key inflammatory pathways, including those mediated by HMGB1 and NF-κB. This suggests a potential therapeutic role for LXA4 ME in chronic inflammatory skin diseases .
  • Cognitive Function :
    Another study explored the effects of LXA4 ME on cognitive deficits induced by inflammation. The findings revealed that LXA4 ME not only improved cognitive performance but also exhibited antioxidant properties that may contribute to its neuroprotective effects .

特性

IUPAC Name

methyl (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O5/c1-3-4-9-13-18(22)14-10-7-5-6-8-11-15-19(23)20(24)16-12-17-21(25)26-2/h5-8,10-11,14-15,18-20,22-24H,3-4,9,12-13,16-17H2,1-2H3/b7-5-,8-6+,14-10+,15-11+/t18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPCKDCSZPRQJP-QDCMSWGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lipoxin A4 methyl ester
Reactant of Route 2
Reactant of Route 2
Lipoxin A4 methyl ester
Reactant of Route 3
Reactant of Route 3
Lipoxin A4 methyl ester
Reactant of Route 4
Reactant of Route 4
Lipoxin A4 methyl ester
Reactant of Route 5
Lipoxin A4 methyl ester
Reactant of Route 6
Lipoxin A4 methyl ester

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。